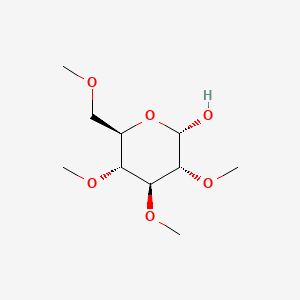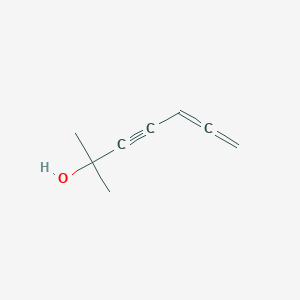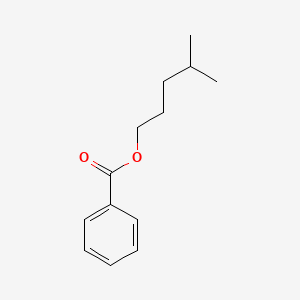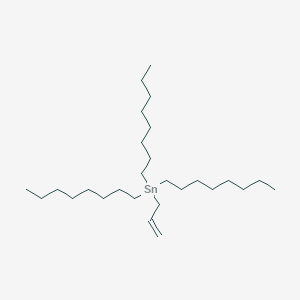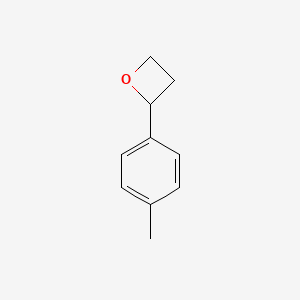![molecular formula C19H18N2O2 B14742063 n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 6271-16-5](/img/structure/B14742063.png)
n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide: is an organic compound that features a naphthalene core substituted with a dimethylamino group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-hydroxy-2-naphthoic acid under acidic or basic conditions. The reaction is often facilitated by catalysts such as acetic anhydride and pyridine, or sodium hydroxide in the presence of phase transfer catalysts like Aliquat 336 .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated naphthalenes.
Applications De Recherche Scientifique
Chemistry: n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide is used as a precursor for the synthesis of various organic compounds, including dyes and pigments .
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which makes it useful for studying molecular interactions and dynamics .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable photophysical properties .
Mécanisme D'action
The mechanism of action of n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The compound can undergo ESIPT, which leads to changes in its fluorescence properties. This makes it useful for studying molecular environments and interactions .
Comparaison Avec Des Composés Similaires
3-Hydroxy-4’-dimethylamino flavone: Similar in structure but with a flavone core instead of a naphthalene core.
4-(Dimethylamino)cinnamaldehyde: Contains a dimethylamino group but with a cinnamaldehyde core.
1,8-Naphthalimide derivatives: Similar naphthalene core but with different substituents.
Uniqueness: n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide is unique due to its combination of a dimethylamino group and a hydroxynaphthalene core, which imparts distinct photophysical properties and makes it suitable for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
6271-16-5 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-21(2)16-9-7-15(8-10-16)20-19(23)17-11-13-5-3-4-6-14(13)12-18(17)22/h3-12,22H,1-2H3,(H,20,23) |
Clé InChI |
ZGTAGYGQXZDYGQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


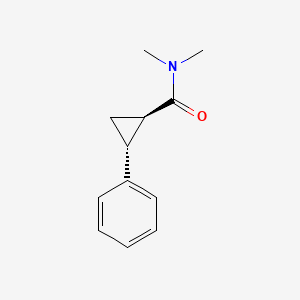

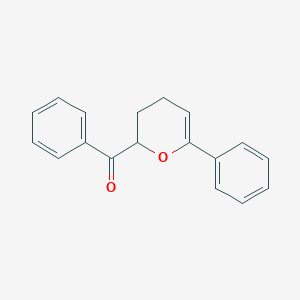
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
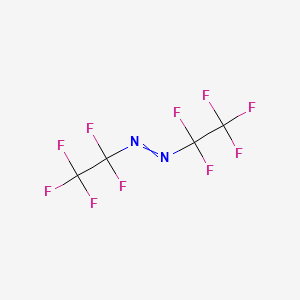
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
